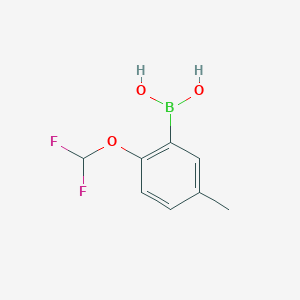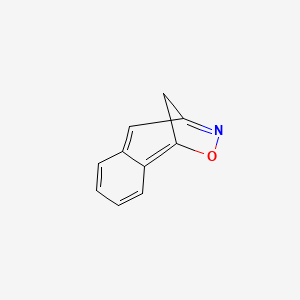
1,4-Methano-2,3-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methano-2,3-benzoxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Methano-2,3-benzoxazepine can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of 2-aminophenol with alkynones in 1,4-dioxane at 100°C can yield benzo[b][1,4]oxazepine derivatives . Another method involves the Cu(I)-catalyzed cycloaddition of azido-alkynes to synthesize 1,2,3-triazolo[5,1-c][1,4]benzoxazepine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and deep eutectic solvents like choline chloride and urea has been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Methano-2,3-benzoxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1,4-Methano-2,3-benzoxazepine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound serves as a valuable scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the development of new derivatives with enhanced properties .
Biology: In biological research, this compound derivatives have been studied for their potential anticancer, antibacterial, and antioxidant activities . These compounds have shown promising results in inhibiting the growth of cancer cells and bacteria.
Medicine: The medicinal applications of this compound are extensive. It has been investigated as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-Methano-2,3-benzoxazepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which may have therapeutic implications for neurological disorders.
Additionally, this compound derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) . This mechanism is particularly relevant for their potential use as anticancer agents.
Comparación Con Compuestos Similares
Benzodiazepines: Known for their use as tranquilizers and anxiolytics, benzodiazepines have a nitrogen atom at positions 1 and 4 of the heterocyclic ring.
Thiazepines: Thiazepines have a sulfur atom in the heterocyclic ring and are explored for their medicinal properties.
Uniqueness: The uniqueness of 1,4-Methano-2,3-benzoxazepine lies in its specific arrangement of nitrogen and oxygen atoms within the heterocyclic ring
Propiedades
Número CAS |
892547-71-6 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
11-oxa-10-azatricyclo[7.2.1.02,7]dodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-10(9)12-11-8/h1-5H,6H2 |
Clave InChI |
SGQQJLJUOGTHKE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NOC1=C3C=CC=CC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
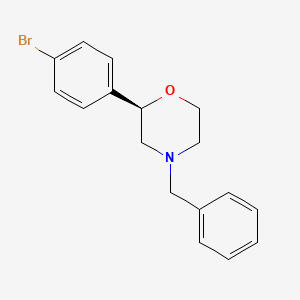
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
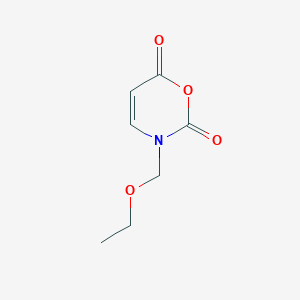
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)


![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
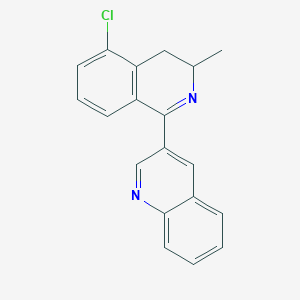
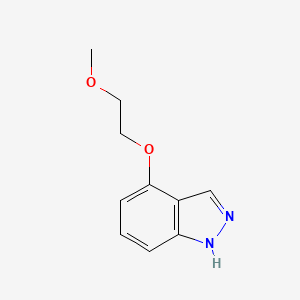
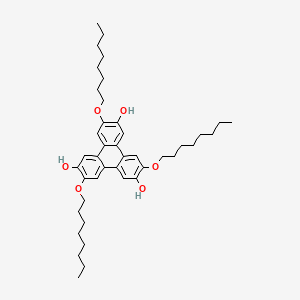
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
